3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)-
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Overview
Description
3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridazine ring, a carboxamide group, and a chloro substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with isobutylamine under specific conditions . The reaction is carried out in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carboxamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridazinecarboxamides.
Oxidation Reactions: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction Reactions: Formation of corresponding amines or alcohols.
Scientific Research Applications
3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- can be compared with other similar compounds, such as:
3-Pyridazinecarboxamide, 6-chloro-N-propyl-: Similar structure but with a propyl group instead of an isobutyl group.
6-Chloro-N-(4-pyridinylmethyl)-3-pyridazinecarboxamide: Contains a pyridinylmethyl group instead of an isobutyl group.
6-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-pyridazinecarboxamide: Features a pyrazolyl group instead of an isobutyl group.
The uniqueness of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-(2-methylpropyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(2)5-11-9(14)7-3-4-8(10)13-12-7/h3-4,6H,5H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMDUNFBYKSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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